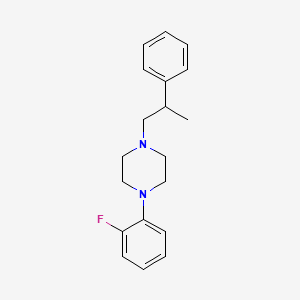![molecular formula C31H26N2O2S B6097773 3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6097773.png)
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes phenyl, phenylacetyl, and thienyl groups attached to a hexahydro-dibenzo-diazepinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo-diazepinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-dibenzo-diazepinone core.
Introduction of the phenyl and thienyl groups: This can be achieved through Friedel-Crafts acylation reactions, where phenyl and thienyl groups are introduced using corresponding acyl chlorides in the presence of a Lewis acid catalyst.
Addition of the phenylacetyl group: This step involves the acylation of the intermediate compound with phenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl, Br), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-phenyl-2-[(E)-2-(2-thienyl)ethenyl]-4(3H)-quinazolinone
- 2-phenylquinazolin-4(3H)-one
- 4,5-diphenyl-7H-thieno[2’,3’:3,4]pyrido[2,1-b]quinazolin-7-ones
Uniqueness
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
9-phenyl-5-(2-phenylacetyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2S/c34-27-20-23(22-12-5-2-6-13-22)19-25-30(27)31(28-16-9-17-36-28)33(26-15-8-7-14-24(26)32-25)29(35)18-21-10-3-1-4-11-21/h1-17,23,31-32H,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACZAZGZJXFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl {amino[2-(3-bromobenzylidene)hydrazino]methylene}malonate](/img/structure/B6097690.png)
![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6097695.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(1-methyl-3-phenylpropyl)piperidine](/img/structure/B6097701.png)
![ethyl {2-[(4-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6097705.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6097712.png)
![3-(3-chloro-4-fluorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097716.png)
![1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B6097740.png)

![N-methyl-2-(4-morpholinyl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6097751.png)
![3-(1,3-DIOXOOCTAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOL-2(1H)-YL)-3-(2-FURYL)PROPANOIC ACID](/img/structure/B6097759.png)
![1-cyclohexyl-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097781.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
